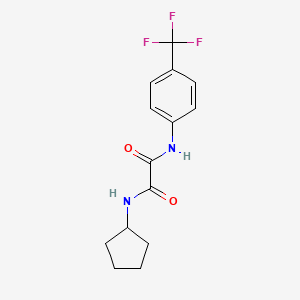

N1-cyclopentyl-N2-(4-(trifluoromethyl)phenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-cyclopentyl-N2-(4-(trifluoromethyl)phenyl)oxalamide, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. It was first discovered and synthesized by Pfizer in 2003, and has since been studied extensively for its potential therapeutic applications in various diseases.

Applications De Recherche Scientifique

Applications in Material Science and Chemistry

Enhanced Charge Carrier Properties for Organic Electronics : Asymmetric tris-heteroleptic cyclometalating IrIII complexes, containing ligands similar to oxalamides, show enhanced charge carrier injection/transporting properties. These are crucial for developing efficient solution-processed organic light-emitting diodes (OLEDs), indicating potential applications in display technology and lighting (Xianbin Xu et al., 2016).

Supramolecular Assembly and Structural Control : Aryl–perfluoroaryl stacking interactions and hydrogen bonding in supramolecular assemblies of N,N′-diaryloxalamides demonstrate the ability to control the structure of molecular complexes through non-covalent interactions. This has implications for the design of new materials and molecular devices (Barbara Piotrkowska et al., 2007).

Synthesis of Di- and Mono-Oxalamides : The novel synthetic approaches to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides offer a new formula for the synthesis of anthranilic acid derivatives and oxalamides. This opens up pathways for the production of various organic compounds used in pharmaceuticals and agrochemicals (V. Mamedov et al., 2016).

Fast Crystallization of Polymers : The study of poly(l-lactic acid) (PLLA) with soluble-type nucleators, including oxalamide derivatives, under thermal history and shear flow, shows the potential for enhancing the crystallization rate of biodegradable polymers. This is vital for improving the processing and mechanical properties of bioplastics (Tianfeng Shen et al., 2016).

Propriétés

IUPAC Name |

N-cyclopentyl-N'-[4-(trifluoromethyl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N2O2/c15-14(16,17)9-5-7-11(8-6-9)19-13(21)12(20)18-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJLTRULRXWHPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cyclopentyl-N2-(4-(trifluoromethyl)phenyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one](/img/structure/B2959742.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2959744.png)

![N-[[3-(Oxolan-2-ylmethoxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2959747.png)

![1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2959753.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B2959754.png)

![N-[2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2959758.png)

![4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2959761.png)